2,4-二氯-N-(4-间甲苯基噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2,4-dichloro-N-(4-mesitylthiazol-2-yl)benzamide is a derivative of benzamide with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives and their synthesis, structure, and biological activities, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the reaction of benzoyl chloride with various amines or thioamides. For example, in one study, benzamide derivatives were synthesized by reacting potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in a one-pot process . Another approach involved the condensation reaction of 4-chlorobenzenesulphonyl chloride with 2-aminobenzothiazole . These methods could potentially be adapted for the synthesis of 2,4-dichloro-N-(4-mesitylthiazol-2-yl)benzamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . These techniques allow for the determination of functional groups, bond lengths, angles, and overall molecular conformation. For instance, X-ray crystallography has revealed that similar compounds can form discrete dimers connected into a three-dimensional network by hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cyclization and coordination with metal ions. For example, the oxidation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives with copper(II) chloride led to cyclization and the formation of copper(II) complexes . These reactions are crucial for modifying the chemical structure and properties of the compounds, which can influence their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be studied using techniques like thermal analysis (TG/DTA) and computational methods like density functional theory (DFT) . These properties are important for understanding the behavior of the compounds under different conditions and for their potential applications in various fields.

Biological Activities

Benzamide derivatives exhibit a range of biological activities, including cytotoxicity against cancer cell lines, insecticidal activity, antibacterial properties, and psychotropic effects . For example, certain N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes showed significant cytotoxicity against breast and prostate cancer cell lines . Another study reported high anti-inflammatory activity and selective cytotoxic effects of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives .

科学研究应用

DNA小沟结合剂

- 苯并咪唑衍生物,其结构与2,4-二氯-N-(4-间甲苯基噻唑-2-基)苯甲酰胺相似,因其与DNA小沟结合的能力而被广泛研究。此类化合物对富含AT序列具有特异性,并用于荧光DNA染色、染色体分析以及作为放射防护剂和拓扑异构酶抑制剂。这说明了该化合物在分子生物学和癌症研究中的潜在应用(Issar & Kakkar, 2013)。

苯并噻唑的治疗潜力

- 苯并噻唑骨架以其广泛的生物活性而闻名,包括抗菌、镇痛、抗炎和抗肿瘤特性。这表明2,4-二氯-N-(4-间甲苯基噻唑-2-基)苯甲酰胺和类似化合物有可能被开发为治疗各种疾病和紊乱的药物,这表明它们在药物研究和药物开发中的重要性(Kamal, Hussaini Syed, & Malik Mohammed, 2015)。

咪唑衍生物的抗肿瘤活性

- 咪唑衍生物的探索与感兴趣的化学结构密切相关,揭示了它们的显著抗肿瘤活性。这支持了2,4-二氯-N-(4-间甲苯基噻唑-2-基)苯甲酰胺在开发新的抗肿瘤药物和理解针对癌症的作用机制中的潜在研究应用(Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009)。

作用机制

Target of Action

Thiazole derivatives, which include this compound, have been reported to exhibit a wide range of biological activities, suggesting that they interact with multiple targets .

Mode of Action

It is known that the biological outcomes of thiazole derivatives are greatly affected by substituents on a particular position of the thiazole ring .

Biochemical Pathways

Thiazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have multiple molecular and cellular effects .

属性

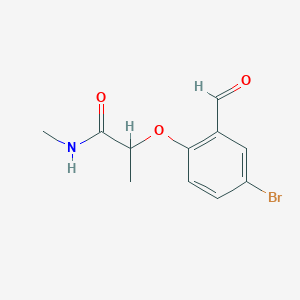

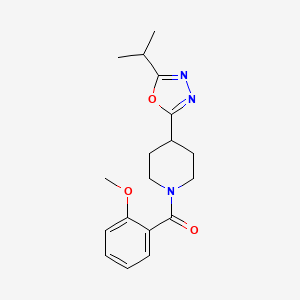

IUPAC Name |

2,4-dichloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2OS/c1-10-6-11(2)17(12(3)7-10)16-9-25-19(22-16)23-18(24)14-5-4-13(20)8-15(14)21/h4-9H,1-3H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTVROWSHFUEAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((4-(3-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2552015.png)

![4-(4-(benzyloxy)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2552016.png)

![N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2552018.png)

![N-(3-Cyanophenyl)-1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-4-carboxamide](/img/structure/B2552019.png)

![N-(2-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2552020.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2552023.png)

![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(p-tolyl)methanone](/img/structure/B2552030.png)

![N-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-N-methylprop-2-enamide](/img/structure/B2552032.png)

![5-[2-Furanyl-[4-(phenylmethyl)-1-piperidinyl]methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2552033.png)